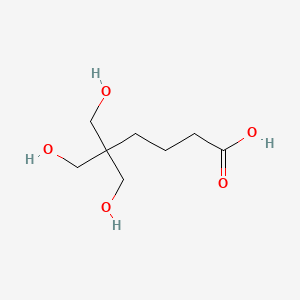
6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid is a chemical compound with the CAS Number: 98561-06-9 . It has a molecular weight of 192.21 and its IUPAC name is 6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid is1S/C8H16O5/c9-4-8(5-10,6-11)3-1-2-7(12)13/h9-11H,1-6H2,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid is a powder with a melting point of 165-166 degrees . It is stored at room temperature .Scientific Research Applications
Biobased Polyester Synthesis
Researchers have discovered that compounds like 2,5-bis(hydroxymethyl)furan, which shares structural similarities with 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid, are valuable biobased rigid diols for polyester synthesis. Enzymatic polymerization of these compounds with various diacid ethyl esters has led to the creation of novel biobased furan polyesters, demonstrating significant potential in the development of sustainable materials (Jiang et al., 2014).
Sustainable Chemicals and Fuels
The conversion of plant biomass into furan derivatives, like 5-Hydroxymethylfurfural (HMF), and its subsequent transformation into valuable chemicals, materials, and fuels, highlights the importance of these compounds in sustainable industries. This transformation process underlines the potential of utilizing biomass-derived compounds as alternative feedstocks for the chemical industry, reducing reliance on non-renewable sources (Chernyshev et al., 2017).
Material Science Applications
In the field of material science, hexylene-bridged polysilsesquioxanes have been studied for their unique properties as hybrid organic-inorganic materials. These studies have explored the effects of solvent, catalyst, and concentration on the gelation and porosity of these materials, providing insights into their potential applications in various industries (Loy et al., 2013).
Catalytic Reduction in Biorefinery
Research into the catalytic reduction of biomass-derived furanic compounds with hydrogen emphasizes the role of compounds like 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid in producing key intermediates for sustainable chemicals, materials, and fuels. This process involves the selective hydrogenation of HMF into diols, showcasing the importance of these reactions in developing a biorefinery (Nakagawa et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c9-4-8(5-10,6-11)3-1-2-7(12)13/h9-11H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDELCAMNEYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2706681.png)
![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)





![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)
